5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a hydroxypiperidine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, where thiophene is reacted with piperidine derivatives under controlled conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypiperidine group can interact with biological receptors, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxyl group on the piperidine ring.
Thiophene-2-carbaldehyde: Lacks the piperidine substitution.
3-Hydroxypiperidine: Lacks the thiophene and aldehyde groups.
Uniqueness
5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxypiperidine and thiophene-2-carbaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-(3-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-7-9-3-4-10(14-9)11-5-1-2-8(13)6-11/h3-4,7-8,13H,1-2,5-6H2 |
InChI Key |
DEOBYFFFLYJFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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